
Cyclohexanone, 4-(1,1-dimethylethyl)-, hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanone, 4-(1,1-dimethylethyl)-, hydrazone is a chemical compound with the molecular formula C10H18N2 It is a derivative of cyclohexanone, where the ketone group is replaced by a hydrazone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 4-(1,1-dimethylethyl)-, hydrazone typically involves the reaction of 4-(1,1-dimethylethyl)cyclohexanone with hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction can be represented as follows:
4-(1,1-dimethylethyl)cyclohexanone+hydrazine→Cyclohexanone, 4-(1,1-dimethylethyl)-, hydrazone
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 4-(1,1-dimethylethyl)-, hydrazone can undergo various chemical reactions, including:
Oxidation: The hydrazone group can be oxidized to form the corresponding azo compound.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of azo compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted hydrazones.
Scientific Research Applications
Cyclohexanone, 4-(1,1-dimethylethyl)-, hydrazone has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Materials Science: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Cyclohexanone, 4-(1,1-dimethylethyl)-, hydrazone involves its ability to form stable hydrazone linkages. These linkages can interact with various molecular targets, including enzymes and receptors, leading to specific biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone, 4-tert-butyl-: Similar structure but lacks the hydrazone group.
Cyclohexanone, p-tert-butyl-: Another structural isomer with similar properties.
Cyclohexanol, 4-(1,1-dimethylethyl)-, acetate: A related compound with an acetate group instead of a hydrazone group.
Uniqueness
Cyclohexanone, 4-(1,1-dimethylethyl)-, hydrazone is unique due to its hydrazone group, which imparts distinct chemical reactivity and potential applications in various fields. The presence of the hydrazone group allows for specific interactions with molecular targets, making it valuable in research and industrial applications.
Properties
CAS No. |
62082-37-5 |
|---|---|
Molecular Formula |
C10H20N2 |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
(4-tert-butylcyclohexylidene)hydrazine |
InChI |
InChI=1S/C10H20N2/c1-10(2,3)8-4-6-9(12-11)7-5-8/h8H,4-7,11H2,1-3H3 |
InChI Key |
LIAWOBJFDCLLIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(=NN)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


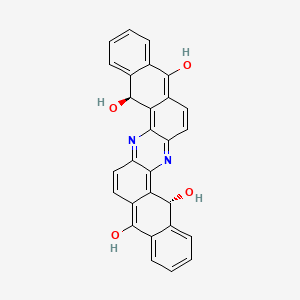

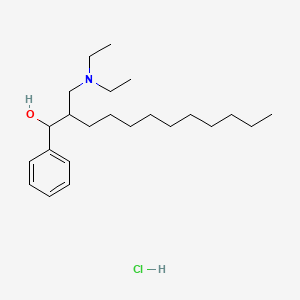
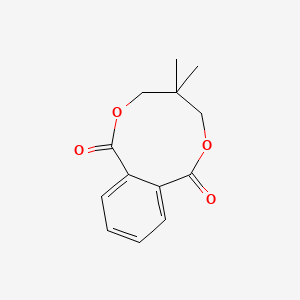
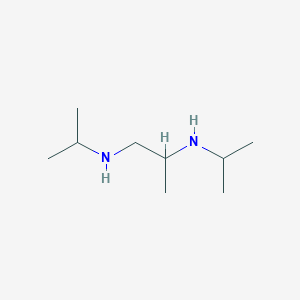
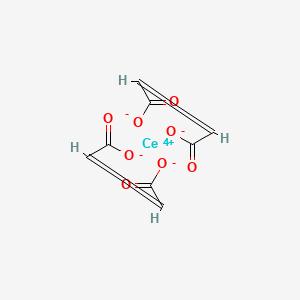
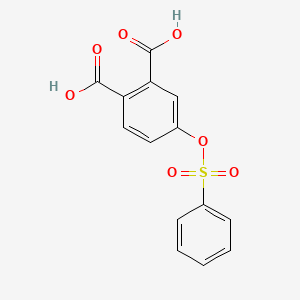
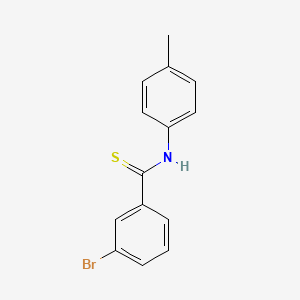
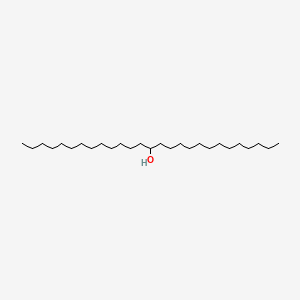
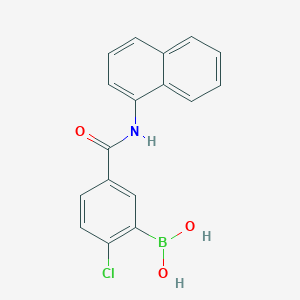
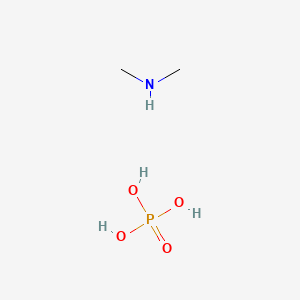
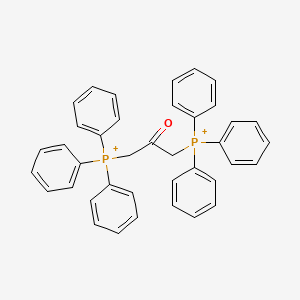
![4-[4-Methyl-2-(piperazin-1-ylmethyl)phenyl]morpholine](/img/structure/B12649151.png)

